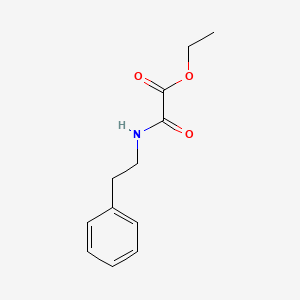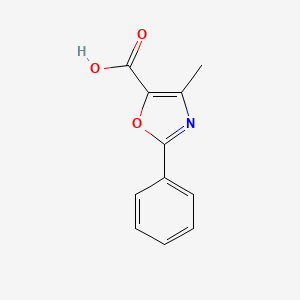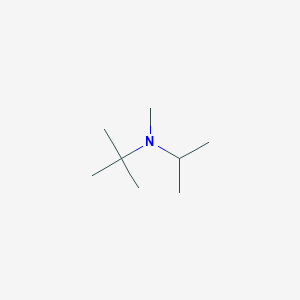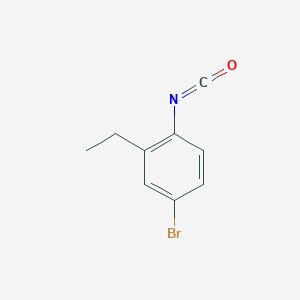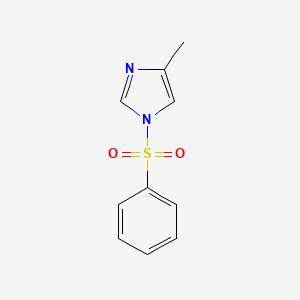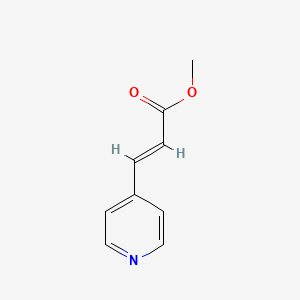
4-吡啶丙烯酸甲酯
描述
4-Pyridineacrylic acid, methyl ester, also known as 4-PAM or 4-PAA, is a synthetic compound with a wide range of applications in scientific research. It is an important reagent for organic synthesis and is used in the preparation of various pharmaceuticals, agrochemicals, and other compounds. 4-PAM is also an important tool for the study of biochemical and physiological processes.
科学研究应用
Synthesis of Reactive Polymers
Methyl-3-(4-pyridyl)acrylate: is utilized in the synthesis of reactive polymers. These polymers are designed to contain chemically reactive functional groups that can be used as polymeric reagents or supports in biochemical and chemical applications . The compound serves as a precursor for functional esters, which are integral in creating polymers with specific reactive groups for targeted chemical reactions.
Flow Synthesis in Medicinal Chemistry
In medicinal chemistry, Methyl 3-(pyridin-4-yl)acrylate plays a role in the flow synthesis of 2-methylpyridines. This process is significant for its high selectivity and greener approach compared to traditional batch reaction protocols. The compound’s involvement in this synthesis is crucial for producing α-methylated pyridines, which are valuable in various industries .
Organic Synthesis Building Blocks
As a building block in organic synthesis, (E)-Methyl 3-(pyridin-4-yl)acrylate is used to create complex molecules. Its structure allows for the introduction of the pyridyl group into larger molecules, which is beneficial for developing new pharmaceuticals and agrochemicals .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is also involved in Suzuki-Miyaura cross-coupling reactions. It acts as a boron reagent, which is essential for the formation of carbon-carbon bonds under mild and functional group tolerant conditions. This application is particularly important in the pharmaceutical industry for the synthesis of various drug molecules .
Catalytic Protodeboronation
4-Pyridineacrylic acid, methyl ester: is a candidate for catalytic protodeboronation of pinacol boronic esters. This process is used to remove boron groups from molecules, which is a key step in refining synthetic pathways for organic compounds .
Infrared Spectroscopy Analysis
The compound’s structure can be analyzed using infrared spectroscopy to determine its physical and chemical properties. This information is vital for researchers to understand how it interacts with other substances and its stability under different conditions .
Material Science Applications
In material science, Methyl-3-(4-pyridyl)acrylate can be used to modify the surface properties of materials. By incorporating the pyridyl group, materials can gain new characteristics such as increased conductivity or reactivity, which can be leveraged in the development of advanced materials .
Biological Studies
Lastly, the compound finds use in biological studies, particularly in the synthesis of molecules that interact with biological systems. Its pyridine moiety can mimic natural compounds, making it useful for studying biological pathways and developing therapeutic agents .
属性
IUPAC Name |
methyl (E)-3-pyridin-4-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVKAIRVYWBGHI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274298 | |
| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridineacrylic acid, methyl ester | |
CAS RN |
81124-49-4, 7340-34-3 | |
| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81124-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridineacrylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridineacrylic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (2E)-3-(4-pyridinyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2E)-3-(pyridin-4-yl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




